molecular formula C11H16N2O2 B1290451 (5-Amino-2-morpholinophenyl)methanol CAS No. 759456-60-5

(5-Amino-2-morpholinophenyl)methanol

Cat. No.: B1290451
CAS No.: 759456-60-5
M. Wt: 208.26 g/mol
InChI Key: VUCXPUVUVWCVDL-UHFFFAOYSA-N
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Description

(5-Amino-2-morpholinophenyl)methanol is an organic compound with the molecular formula C11H16N2O2 It is characterized by the presence of an amino group, a morpholine ring, and a methanol group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Amino-2-morpholinophenyl)methanol typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-nitrobenzaldehyde and morpholine.

    Reduction: The nitro group of 2-nitrobenzaldehyde is reduced to an amino group using a reducing agent like hydrogen gas in the presence of a catalyst such as palladium on carbon.

    Formation of Morpholine Derivative: The amino group is then reacted with morpholine to form the morpholine derivative.

    Methanol Addition: Finally, the methanol group is introduced through a nucleophilic substitution reaction, resulting in the formation of this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Synthesis: Large quantities of starting materials are used, and the reactions are carried out in industrial reactors.

    Optimization of Reaction Conditions: Reaction conditions such as temperature, pressure, and reaction time are optimized to maximize yield and purity.

    Purification: The final product is purified using techniques like crystallization, distillation, or chromatography to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

(5-Amino-2-morpholinophenyl)methanol undergoes various types of chemical reactions, including:

    Oxidation: The methanol group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The amino group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride (SOCl2) for converting the amino group to a halide.

Major Products

    Oxidation: Formation of (5-Amino-2-morpholinophenyl)carboxylic acid.

    Reduction: Formation of (5-Amino-2-morpholinophenyl)amine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(5-Amino-2-morpholinophenyl)methanol has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (5-Amino-2-morpholinophenyl)methanol involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the morpholine ring can interact with hydrophobic regions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    (5-Amino-2-morpholinophenyl)ethanol: Similar structure but with an ethanol group instead of methanol.

    (5-Amino-2-morpholinophenyl)propane: Similar structure but with a propane group instead of methanol.

    (5-Amino-2-morpholinophenyl)butane: Similar structure but with a butane group instead of methanol.

Uniqueness

(5-Amino-2-morpholinophenyl)methanol is unique due to the presence of the methanol group, which imparts specific chemical reactivity and biological activity. The combination of the amino group, morpholine ring, and methanol group makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

(5-amino-2-morpholin-4-ylphenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O2/c12-10-1-2-11(9(7-10)8-14)13-3-5-15-6-4-13/h1-2,7,14H,3-6,8,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUCXPUVUVWCVDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=C(C=C(C=C2)N)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20630924
Record name [5-Amino-2-(morpholin-4-yl)phenyl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20630924
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

759456-60-5
Record name [5-Amino-2-(morpholin-4-yl)phenyl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20630924
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A 50 mL two necked round bottom flask was fitted with a magnetic stirrer bar and a dropping funnel. A suspension of NaBH4 in tetrahydrofuran (100 mg, 2.4 mmol/10 mL) was added, followed by 5-amino-2-morpholinobenzenecarboxylic acid (222 mg, 1.0 mmol) in one portion. A reflux condenser was fitted and the reaction mixture was cooled to 0° C. under nitrogen atmosphere. A solution of iodine in tetrahydrofuran (250 mg, 1.0 mmol/15 mL) was added dropwise to the reaction mixture. After iodine addition was completed and gas evolution had ceased, the reaction mixture was heated at reflux for 6 hours and left stirring at room temperature overnight. Methanol was added slowly until the mixture became clear. The resulting solution stirred at room temperature for 30 minutes then solvent was removed under reduced pressure. The residue was dissolved in 20% KOH (30 mL), stirred for 4 hours and extracted with dichloromethane (3×30 mL). The combined organic extracts were washed with brine, dried over anhydrous Na2SO4 and concentrated to give 5-amino-2-morpholinobenzyl alcohol as an off-white solid (150 mg, 72% yield). 1H NMR (300 MHz, CDCl3) δ 7.05 (d, J=8.7 Hz, 1H), 6.59 (dd, J=8.4, 2.7 Hz, 1H), 6.49 (d, J=2.7 Hz, 1H), 5.51 (br s, 1H), 4.71 (s, 2H), 3.84 (t, J=5.1 Hz, 4H), 3.60 (br s, 2H), 2.91 (t, J=5.1 Hz, 4H). LC-ESI-MS (method B): rt 2.31 min.; m/z 209.2 [M+H]+.
[Compound]
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two
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Synthesis routes and methods II

Procedure details

To a solution of (2-morpholin-4-yl-5-nitro-phenyl)-methanol (870 mg) in ethanol (40 mL) palladium hydroxide (87 mg) is added and the mixture is stirred in a Parr-apparatus under hydrogen pressure (10 bars) for 4 hours. The reaction mixture is filtrated over Celite 521, washed with ethanol and concentrated in vacuo to give the title compound (640 mg, 83%).
Quantity
870 mg
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Yield
83%

Synthesis routes and methods III

Procedure details

[2-(Morpholin-4-yl)-5-nitrophenyl]methanol (1.38 g, 5.80 mmol) was hydrogenated using ammonium formate (3.67 g, 58 mmol) and Pd/C (10% Pd, 0.62 g, 0.58 mmol) in 50 mL of EtOH. The mixture was stirred for 1 h at room temperature and then filtered through a celite pad. The filtrate was evaporated and the residue was dissolved in DCM and washed with a saturated aqueous solution of Na2CO3. The aqueous layer was extracted with DCM. The combined organic layers were dried over MgSO4, filtered and evaporated to yield expected compound as a brown powder (1.21 g, 99% yield). LC-MS: m/z (ESI) 209.2 [M+H]+. 1H NMR (300 MHz, MeOH-d4) δ7.02; (d, J=15.0 Hz, 1H), 6.83; (d, J=9.0 Hz, 1H), 6.68; (dd, J=6.0 Hz, 1H), 4.71; (s, 2H), 3.82; (t, J=4.5 Hz, 4H), 2.87; (t, J=4.7 Hz, 4H).
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1.38 g
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50 mL
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99%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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